![molecular formula C11H6F3N3O4 B2711779 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006442-79-0](/img/structure/B2711779.png)
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid” is a solid compound with a molecular weight of 249.15 . It has a melting point of 146 - 148°C .
Molecular Structure Analysis
The IUPAC name for this compound is [2-nitro-4-(trifluoromethyl)phenyl]acetic acid . The InChI code is 1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) .
Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid with a melting point of 146 - 148°C . It has a molecular weight of 249.15 .
Wissenschaftliche Forschungsanwendungen
LC-MS/MS Study of Degradation Processes
Nitisinone, a compound related to 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, was originally developed as a herbicide but found medical application in treating hepatorenal tyrosinemia. Research using liquid chromatography and mass spectrometry (LC-MS/MS) aimed to understand the stability and degradation pathways of nitisinone under various conditions. This study revealed nitisinone's stability is pH-dependent, with higher stability at increased pH levels. It identified two major stable degradation products, offering insights into potential risks and benefits for medical applications (H. Barchańska et al., 2019).
Human Urinary Carcinogen Metabolites
Research on human urinary carcinogen metabolites, including those related to tobacco and cancer, highlights the measurement of these metabolites as a means to understand exposure and effects of carcinogens. This work underscores the importance of such assays in studying the impact of tobacco and potentially related chemical compounds on human health (S. Hecht, 2002).
Pyrazoline Formation and Fate
The synthesis and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are explored, emphasizing the role of lipid oxidation and the Maillard reaction. This research suggests that carbohydrates and lipids simultaneously contribute to the formation and fate of PhIP, indicating a complex interaction of chemical reactions that could be relevant to understanding the behavior of related compounds (R. Zamora & F. Hidalgo, 2015).
PFCAs Bioaccumulation Review
A critical review of perfluorinated acids, including perfluorinated carboxylates (PFCAs), discusses their environmental persistence and bioaccumulation. This review provides insights into the environmental behavior of PFCAs and related chemicals, highlighting their potential impact and the need for further research (J. Conder et al., 2008).
Perfluoroalkyl Sulfonic and Carboxylic Acids Treatment Methods
A comprehensive overview of the treatment methods for perfluorinated sulfonic acids (PFSAs) and carboxylic acids (PFCAs) in waters and wastewaters. This research addresses the challenges and emerging solutions for managing these persistent environmental contaminants (S. Rayne & K. Forest, 2009).
Cinnamic Acid Derivatives as Anticancer Agents
This review focuses on the therapeutic potentials of cinnamic acid derivatives, highlighting their underutilized anticancer properties despite a rich medicinal tradition. The synthesis and biological evaluation of various cinnamic acid derivatives are discussed, providing a valuable resource for future anticancer research (P. De et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a variety of biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities .
Eigenschaften
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)6-1-2-8(9(5-6)17(20)21)16-4-3-7(15-16)10(18)19/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUIUDWWCLHMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

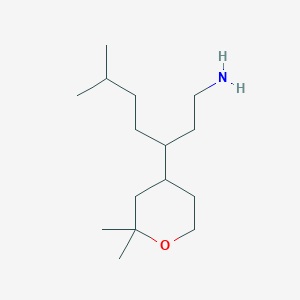

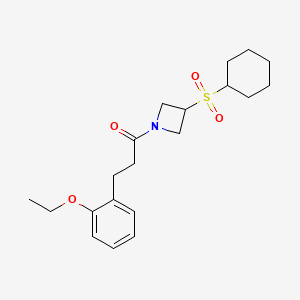
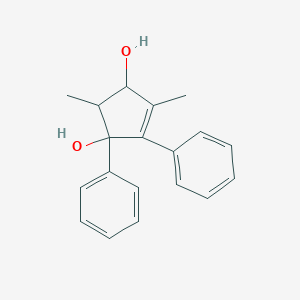


![2-[(3-Methylphenyl)amino]cyclopentan-1-ol](/img/structure/B2711707.png)

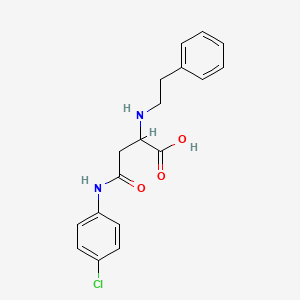
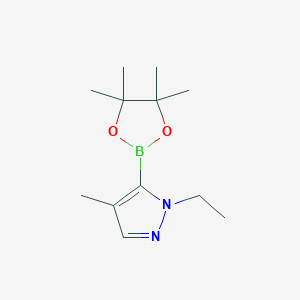
![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)


![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)